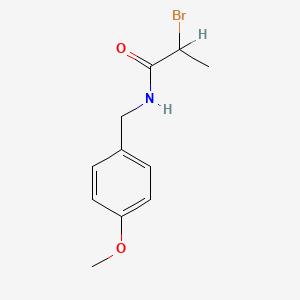

(R,S)-2-溴-N-(4-甲氧基苯甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves halogenated hydrocarbon amination reactions, as seen with derivatives like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, produced from chloro propanamide and dimethylamine hydrochloride, indicating potential pathways for synthesizing similar compounds (Bai et al., 2012). Additionally, the use of 4-methoxybenzyl group as a protecting group in oligoribonucleotide synthesis through reactions with adenosine and 4-methoxybenzyl bromide suggests a method for introducing the 4-methoxybenzyl component (Takaku & Kamaike, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” has been elucidated using various techniques like X-ray diffraction, NMR, and FT-IR spectroscopies. For instance, the structure of Mn(III)-Schiff base-dicyanamide complexes indicates the importance of molecular geometry in determining compound properties, potentially applicable to analyzing “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” (Bermejo et al., 2017).

Chemical Reactions and PropertiesChemical reactions involving the methoxybenzyl group, such as its introduction to adenosine for oligoribonucleotide synthesis and subsequent removal, highlight the reactivity and functional utility of the methoxybenzyl moiety (Takaku & Kamaike, 1982). Such reactions can provide insights into the chemical behavior of “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide.”

Physical Properties Analysis

The analysis of physical properties such as crystalline structure, melting points, and solubility is crucial for understanding the material characteristics of chemical compounds. While specific data on “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” is not provided, the study of similar compounds, like benzylideneaniline derivatives, through techniques like X-ray crystallography and thermogravimetric analysis, offers a framework for investigating these properties (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for comprehensively understanding a compound. Studies on bromophenol derivatives, for instance, have explored the complex chemical behaviors of brominated and methoxylated compounds, providing a comparative basis for assessing the chemical properties of “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” (Zhao et al., 2004).

科学研究应用

1. 分析毒理学

(R,S)-2-溴-N-(4-甲氧基苯甲基)丙酰胺及其衍生物已被用于分析毒理学。例如,Poklis等人(2014)开发了一种使用高效液相色谱-串联质谱(HPLC-MS/MS)检测该化合物衍生物25B-NBOMe的方法,用于一起严重中毒案例(Poklis et al., 2014)。

2. 合成与表征

合成和表征新化合物,其中包含(R,S)-2-溴-N-(4-甲氧基苯甲基)丙酰胺或其官能团,一直是研究的焦点。Kärnä等人(2009)合成并表征了具有醚功能的新季铵盐,包括4-甲氧基苯甲基团(Kärnä, Lahtinen, & Valkonen, 2009)。

3. 寡核苷酸合成

Takaku和Kamaike(1982)将4-甲氧基苯甲基团引入腺苷的2'-羟基,然后用于寡核苷酸的合成(Takaku & Kamaike, 1982)。

4. 癌症治疗中的光动力疗法

Pişkin,Canpolat和Öztürk(2020)合成了一种含有4-甲氧基苯甲基团的衍生物取代的锌酞菁化合物,突出了其在癌症治疗的光动力疗法中的潜力(Pişkin, Canpolat, & Öztürk, 2020)。

5. 致突变性研究

Dolzani等人(1992)研究了手性或消旋2-溴丙酰胺,包括带有甲氧基团的衍生物对鼠伤寒沙门氏菌的致突变作用(Dolzani等人,1992)。

6. 抗菌活性

Eissa,Farrag,Shawer和Ammar(2017)合成了(6-甲氧基-2-萘基)丙酰胺衍生物并评估了其抗菌活性,展示了该化合物作为抗菌剂的潜力(Eissa, Farrag, Shawer, & Ammar, 2017)。

7. 海洋天然产物

Xu等人(2004)从海藻中分离出溴酚衍生物,其中包括带有甲氧基苯甲基团的化合物,显示出对人类癌细胞系的细胞毒性(Xu et al., 2004)。

作用机制

Target of Action

It is known that the compound contains a p-methoxybenzyl (pmb) group, which is often used as a protective group in organic synthesis . The PMB group can be protected or deprotected under the same conditions as the benzyl group .

Mode of Action

The pmb group in the compound can be deprotected under mildly oxidizing conditions using ddq (dichlorodicyanobenzoquinone) or strongly acidic conditions . This suggests that the compound may interact with its targets through a mechanism involving the removal of the PMB group.

Biochemical Pathways

The compound’s pmb group is known to be involved in various reactions, including the williamson ether synthesis . This suggests that the compound may affect biochemical pathways involving ether synthesis or similar reactions.

Result of Action

The compound’s pmb group is known to be involved in various reactions, suggesting that the compound may have diverse molecular and cellular effects depending on the context of its use .

Action Environment

The compound’s pmb group is known to be deprotected under certain conditions , suggesting that factors such as pH and the presence of oxidizing agents may influence the compound’s action.

属性

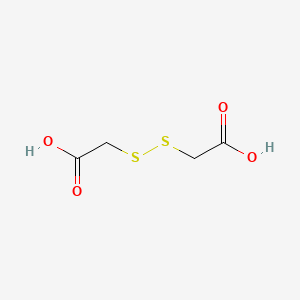

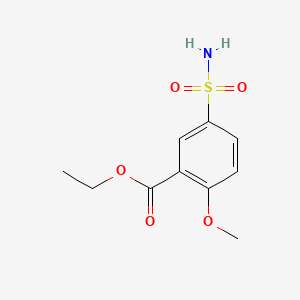

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQCNGWBKXWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931606 |

Source

|

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide | |

CAS RN |

142713-63-1 |

Source

|

| Record name | Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)